molecular formula C17H21N3O2 B6099709 2-{4-methyl-6-[methyl(tetrahydrofuran-3-ylmethyl)amino]pyrimidin-2-yl}phenol

2-{4-methyl-6-[methyl(tetrahydrofuran-3-ylmethyl)amino]pyrimidin-2-yl}phenol

Cat. No. B6099709
M. Wt: 299.37 g/mol
InChI Key: ZWLZJDISPBGDEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-methyl-6-[methyl(tetrahydrofuran-3-ylmethyl)amino]pyrimidin-2-yl}phenol, also known as MRS1477, is a novel purinergic receptor antagonist that has gained significant attention in the scientific community for its potential therapeutic applications. This compound has been shown to have a high affinity for P2Y1 receptors, which are involved in a variety of physiological processes such as platelet aggregation, vasoconstriction, and neurotransmission.

Mechanism of Action

2-{4-methyl-6-[methyl(tetrahydrofuran-3-ylmethyl)amino]pyrimidin-2-yl}phenol acts as a competitive antagonist of P2Y1 receptors, preventing the binding of adenosine diphosphate (ADP) and subsequent platelet aggregation. This mechanism of action makes it a promising candidate for the development of antiplatelet drugs. Additionally, this compound has been shown to modulate glutamate release in the brain, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects
In addition to its antiplatelet and cognitive-enhancing effects, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to reduce inflammation and oxidative stress in animal models of Parkinson's disease. Additionally, this compound has been shown to enhance insulin secretion in pancreatic beta cells, making it a potential candidate for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{4-methyl-6-[methyl(tetrahydrofuran-3-ylmethyl)amino]pyrimidin-2-yl}phenol is its high affinity for P2Y1 receptors, which makes it a potent and selective antagonist. Additionally, the compound has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research and development of 2-{4-methyl-6-[methyl(tetrahydrofuran-3-ylmethyl)amino]pyrimidin-2-yl}phenol. One area of interest is the development of more potent and selective P2Y1 receptor antagonists for the treatment of thrombosis and stroke. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in other diseases such as diabetes and Parkinson's disease. Finally, the development of new formulations of this compound with improved solubility and bioavailability may enhance its utility in various experimental settings.

Synthesis Methods

The synthesis of 2-{4-methyl-6-[methyl(tetrahydrofuran-3-ylmethyl)amino]pyrimidin-2-yl}phenol involves the reaction of 4-methyl-6-(methylamino)pyrimidine-2-thiol with 3-tetrahydrofuran-3-ylpropan-1-ol in the presence of potassium carbonate. The resulting intermediate is then reacted with 4-bromo-2-hydroxyacetophenone to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for various research applications.

Scientific Research Applications

2-{4-methyl-6-[methyl(tetrahydrofuran-3-ylmethyl)amino]pyrimidin-2-yl}phenol has been extensively studied for its potential therapeutic applications in various diseases such as thrombosis, stroke, and Alzheimer's disease. The compound's high affinity for P2Y1 receptors makes it a promising target for the development of antiplatelet drugs, which can prevent blood clotting and reduce the risk of thrombosis and stroke. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease, making it a potential candidate for the treatment of this debilitating condition.

properties

IUPAC Name

2-[4-methyl-6-[methyl(oxolan-3-ylmethyl)amino]pyrimidin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-12-9-16(20(2)10-13-7-8-22-11-13)19-17(18-12)14-5-3-4-6-15(14)21/h3-6,9,13,21H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLZJDISPBGDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2O)N(C)CC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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